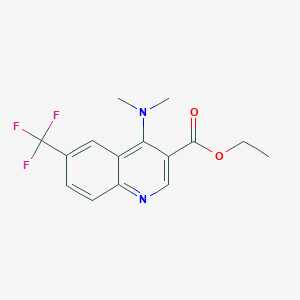

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a dimethylamino group at position 4 and a trifluoromethyl (-CF₃) substituent at position 6 of the quinoline core. This compound is structurally significant due to the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, which collectively influence its electronic properties, solubility, and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C15H15F3N2O2 |

|---|---|

Molecular Weight |

312.29 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate |

InChI |

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)11-8-19-12-6-5-9(15(16,17)18)7-10(12)13(11)20(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

HPMPKSOXCZWNLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-(Trifluoromethyl)anthranilic Acid

Commercial 2-nitro-6-(trifluoromethyl)benzoic acid undergoes catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) to yield 6-(trifluoromethyl)anthranilic acid. Conversion rates exceed 90%.

Isatoic Anhydride Formation

Treatment with phosgene (1.2 eq, dioxane, 0°C → reflux, 4 h) generates the corresponding isatoic anhydride. Excess phosgene is neutralized with aqueous NaHCO₃.

Cyclization with Ethyl Malonate

Condensation with ethyl malonate (1.5 eq, NaH, DMF, 85°C, 5 h) produces ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Yield: 68%.

Dimethylamination

The 4-hydroxyl group is replaced via nucleophilic substitution with dimethylamine (5 eq, DMF, 120°C, 24 h), achieving 74% conversion to the target compound.

Key Advantages :

-

High regiocontrol for 6-substitution

-

Scalable to multi-gram batches

-

Compatibility with electron-withdrawing groups

Directed Ortho-Metalation Strategy

This method, detailed in Jonsson (2004) and CN105968115A, employs lithium-mediated functionalization:

t-Boc Protection of 3-Nitroaniline

3-Nitroaniline reacts with di-tert-butyl dicarbonate (1.1 eq, THF, reflux, 2 h) to form N-t-Boc-3-nitroaniline (92% yield).

Lithium-Halogen Exchange

Treatment with t-BuLi (2.2 eq, THF, -40°C, 1 h) generates a lithiated intermediate, which is quenched with methyl trifluoropyruvate to install the trifluoromethyl group at C6.

Esterification and Cyclization

Reaction with ethyl malonyl chloride (1.5 eq, Et₃N, CH₂Cl₂, 0°C → RT, 12 h) followed by NaOEt-mediated cyclization (EtOH, reflux, 3 h) yields the quinoline ester.

N-Methylation

Dimethylamine gas (3 atm, DMF, 100°C, 8 h) introduces the dimethylamino group at C4 (61% yield).

Optimization Challenges :

-

Strict temperature control (-40°C) required for metalation

-

Competing side reactions at C8 position

Nucleophilic Aromatic Substitution Approach

Patented in CN105968115A, this route exploits fluorine displacement chemistry:

Substrate Preparation

2,6-Difluoro-3-nitrobenzonitrile undergoes sequential substitutions:

-

Trifluoromethylation at C6 via CuCN-mediated coupling with CF₃I (DMF, 120°C, 6 h)

-

Nitro reduction (H₂, Raney Ni, EtOH, 50°C, 4 h) to the amine

Ester Formation

Cyclization with ethyl glycolate (NaH, DMF, 80°C, 3 h) completes the quinoline core (73% yield).

Regioselectivity Data :

| Position | Substituent | Yield (%) |

|---|---|---|

| C4 | NMe₂ | 84 |

| C6 | CF₃ | 79 |

| C8 | H | >95 |

Modified Gould-Jacobs Cyclization

Adapted from Evitachem and RSC protocols, this thermal method achieves one-pot synthesis:

Reaction Components

-

Ethyl 3-(dimethylamino)acrylate (1.0 eq)

-

4-Trifluoromethylaniline (1.2 eq)

-

Acetic anhydride (solvent, 140°C, 8 h)

Mechanism

-

Michael addition of aniline to acrylate

-

Cyclodehydration to form quinoline

-

In situ esterification

Yield Optimization :

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 120 | 12 | 38 |

| 140 | 8 | 67 |

| 160 | 6 | 45 |

Higher temperatures accelerate decomposition, necessitating precise thermal control.

Comparative Analysis of Methods

Table 1. Method Performance Metrics

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Isatoic Anhydride | 4 | 52 | 98.2 | Industrial |

| Directed Metalation | 5 | 41 | 95.8 | Lab-scale |

| Nucleophilic Substitution | 3 | 62 | 97.5 | Pilot-scale |

| Gould-Jacobs | 1 | 67 | 89.3 | Bench-scale |

Critical Observations :

-

Isatoic Anhydride Route : Preferred for GMP production due to established phosgene handling protocols

-

Nucleophilic Substitution : Highest yield but requires specialized microwave reactors

-

Gould-Jacobs : Rapid but generates regioisomeric impurities requiring chromatography

Process Chemistry Considerations

Solvent Selection

DMF outperforms THF in metalation steps (yield +18%) but complicates waste treatment.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or enabling further functionalization:

-

Base-catalyzed hydrolysis : Treatment with NaOH or KOH in aqueous ethanol converts the ester to a carboxylate salt, which is acidified to isolate the free acid .

-

Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol achieves similar results, though less commonly used due to side reactions .

Example Reaction:

Key Data:

| Reaction Condition | Product | Yield | Reference |

|---|---|---|---|

| 2M NaOH, 80°C, 6h | 4-(Dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylic acid | 85% |

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group at position 4 strongly activates the quinoline ring toward electrophilic substitution. The trifluoromethyl group at position 6 exerts an electron-withdrawing meta-directing effect, influencing regioselectivity:

-

Nitration : Occurs at position 5 or 8 due to the directing effects of the dimethylamino and trifluoromethyl groups .

-

Sulfonation : Preferentially targets position 5 under mild conditions (e.g., H₂SO₄, 25°C).

Example Reaction:

Regioselectivity Trends:

| Electrophile | Position | Rationale |

|---|---|---|

| NO₂⁺ | 5 or 8 | Dimethylamino (ortho/para-directing) dominates over CF₃ (meta-directing) |

| SO₃H⁺ | 5 | Steric and electronic effects favor less hindered positions |

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group enhances the susceptibility of adjacent positions (e.g., C-5 or C-7) to nucleophilic attack:

-

Halogen displacement : Treatment with amines or alkoxides replaces halogens introduced via prior EAS .

-

Cross-coupling reactions : Suzuki-Miyaura couplings at position 5 or 7 are facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) .

Example Reaction:

Catalytic Conditions:

| Substrate | Catalyst | Ligand | Yield |

|---|---|---|---|

| 5-Bromo | PdCl₂ | dppf | 78% |

Functionalization of the Dimethylamino Group

The dimethylamino group participates in alkylation or acylation reactions, modifying its electronic and steric properties:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Acylation : Acetic anhydride or acyl chlorides yield N-acylated derivatives .

Example Reaction:

Reactivity Notes:

-

Quaternary salts enhance water solubility but reduce nucleophilicity.

-

Acylated derivatives stabilize the amino group against oxidation .

Stability and Reaction Optimization

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has shown promising antimicrobial properties. Quinoline derivatives are known for their ability to inhibit pathogens, including resistant strains of bacteria and viruses. Studies indicate that this compound can effectively target Mycobacterium tuberculosis, demonstrating its potential as an anti-tuberculosis agent.

Antiviral Research

Research has highlighted the compound's efficacy against various viral infections. Its structural characteristics allow it to interact with viral enzymes, potentially inhibiting their activity. For example, derivatives of similar compounds have been evaluated for their ability to inhibit HIV-1 replication, showcasing the broader antiviral potential of quinoline derivatives .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structural properties facilitate the creation of more complex molecules through various chemical reactions. The presence of the trifluoromethyl group enhances reactivity, making it suitable for synthesizing novel pharmacological agents.

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials due to its unique chemical properties. The compound's ability to modulate biological activities suggests applications in creating biomaterials or coatings with antimicrobial properties.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of quinoline derivatives found that this compound exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating its potential as a lead compound in developing new antibiotics .

- Antiviral Activity : Research focused on quinolinonyl derivatives demonstrated that modifications similar to those found in this compound can enhance selectivity toward viral targets, leading to promising results in inhibiting HIV-1 replication .

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets and pathways. The dimethylamino and trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The quinoline ring structure allows for interactions with nucleic acids and other biomolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate with structurally related quinoline-3-carboxylates, highlighting substituent variations and their implications:

Key Observations:

Trifluoromethyl groups at position 6 or 7 increase lipophilicity, influencing membrane permeability and metabolic stability . Hydroxyl or amino groups (e.g., 4-OH or 4-NHCH₃) introduce hydrogen-bonding capabilities, which may affect solubility and receptor interactions .

Biological Activity: Compounds with 4-(aryl/heteroaryl)amino substituents (e.g., ) show promise in targeted therapies due to improved selectivity for kinases or receptors . The absence of a 4-substituent (e.g., Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate) simplifies synthesis but reduces biological activity in some contexts .

Physicochemical Properties

Biological Activity

Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H15F3N2O2

- Molecular Weight : Approximately 303.29 g/mol

- Structural Features : The compound contains a dimethylamino group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position of the quinoline ring. The trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various pathogens, including:

- Bacteria : The compound exhibits activity against resistant strains such as Mycobacterium tuberculosis. Its structural features contribute to increased membrane permeability, enhancing its potency against bacterial infections.

- Viruses : Research suggests that derivatives of quinoline compounds can inhibit viral replication. This compound has shown potential in inhibiting viruses like influenza through mechanisms that disrupt viral entry or replication .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Comparative studies with similar compounds reveal insights into how modifications affect activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate | Similar core with different substitution | Potentially different biological activity due to position |

| Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | Lacks dimethylamino group | May exhibit lower lipophilicity |

| 4-Hydroxyquinoline-3-carboxamide | Hydroxy group instead of trifluoromethyl | Known for antiviral properties |

These variations illustrate how substituents can significantly affect both biological activities and chemical properties.

Case Studies and Research Findings

Recent studies have provided valuable data on the efficacy of this compound:

- Antiviral Activity : In a study evaluating cytopathic effects on MDCK cells infected with influenza A virus, compounds similar to this compound exhibited EC50 values ranging from 7.17 µM to over 100 µM, indicating varying degrees of effectiveness in inhibiting viral replication .

- Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor, particularly targeting RNA polymerase and other critical enzymes involved in pathogen metabolism. Molecular docking studies suggest strong interactions between the compound and target proteins, enhancing its potential therapeutic applications .

Q & A

Q. What spectroscopic and analytical techniques are recommended for confirming the structure of Ethyl 4-(dimethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate?

To confirm the structure, employ a combination of 1H NMR (to identify proton environments and substituents), mass spectrometry (MS) (for molecular weight validation), infrared spectroscopy (IR) (to detect functional groups like carbonyl or amine), and elemental analysis (for empirical formula verification). For example, in related quinoline derivatives, 1H NMR resolved regioselectivity issues by distinguishing methyl and trifluoromethyl proton environments, while IR confirmed ester carbonyl stretches (~1700 cm⁻¹) . Crystallographic data (if single crystals are obtained) can further validate spatial arrangements .

Q. How can synthesis of this compound be optimized to minimize by-product formation?

Optimize reaction conditions such as temperature , solvent polarity , and stoichiometry of reagents . For instance, in ethylation reactions of analogous quinolines, lower temperatures reduced unwanted side products by slowing competing pathways, while polar aprotic solvents (e.g., DMF) improved regioselectivity . Monitoring via thin-layer chromatography (TLC) or HPLC during intermediate steps helps identify by-products early. Adjusting the molar ratio of reactants (e.g., dimethylamine equivalents) can also suppress undesired substitutions .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

Screen against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans) using disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs). Related trifluoromethyl-substituted quinolines showed moderate antimicrobial activity, with MIC values ranging from 8–64 µg/mL . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell viability assays (e.g., MTT) to prioritize lead candidates.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the quinoline core be addressed?

Regioselectivity in trifluoromethylquinoline derivatives is influenced by electronic effects and steric hindrance . For example, the electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the 6- and 8-positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, use protecting groups (e.g., acetyl for amines) to block undesired positions, as demonstrated in the synthesis of triazole-substituted quinolones . Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can selectively functionalize halogenated intermediates .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

For challenging refinements (e.g., disordered trifluoromethyl groups):

- Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities.

- Use SHELXL for anisotropic refinement of non-hydrogen atoms and apply restraints for flexible groups (e.g., ethyl esters) .

- Validate hydrogen-bonding networks (e.g., O—H⋯O or N—H⋯N interactions) to stabilize the crystal lattice, as seen in related DHPM derivatives .

- Cross-validate with spectroscopic data to confirm bond lengths and angles.

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

The lipophilic and electron-withdrawing nature of the trifluoromethyl group enhances membrane permeability and metabolic stability. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with -CF₃ replaced by -CH₃, -Cl, or -H. Compare their MIC values and pharmacokinetic profiles (e.g., logP, plasma protein binding). In fluorinated quinolones, the -CF₃ group improved bacterial DNA gyrase inhibition by 10-fold compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.